molecular formula C36H67NO17 B12408733 Lyso iGB3-d7

Lyso iGB3-d7

Cat. No.: B12408733
M. Wt: 793.0 g/mol
InChI Key: GXPHXESAKLYCBH-HUSAQIIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lyso iGB3-d7, also known as Isoglobotriaosylsphingosine (d7), is a deuterated derivative of Lyso iGB3. It is a β-linked glycolipid and a truncated form of isoglobotriaosylceramide (iGb3). The compound is often used in scientific research due to its unique properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyso iGB3-d7 involves the deuteration of Lyso iGB3. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lyso iGB3-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often used in further research and applications .

Scientific Research Applications

Lyso iGB3-d7 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.

    Biology: Employed in studies of glycolipid metabolism and function.

    Medicine: Investigated for its potential role in therapeutic applications, particularly in the context of lysosomal storage disorders.

    Industry: Utilized in the development of diagnostic tools and assays

Mechanism of Action

The mechanism of action of Lyso iGB3-d7 involves its interaction with specific molecular targets and pathways. As a glycolipid, it plays a role in cellular signaling and membrane structure. The deuterated form enhances its stability and allows for precise tracking in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. This makes it particularly valuable in research applications where precise tracking and quantitation are required .

Properties

Molecular Formula

C36H67NO17

Molecular Weight

793.0 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)28(45)32(24(18-40)52-34)53-36-31(48)33(26(43)23(17-39)51-36)54-35-29(46)27(44)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2

InChI Key

GXPHXESAKLYCBH-HUSAQIIJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)N)O

Origin of Product

United States

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